Cas no 2090960-12-4 (4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole)

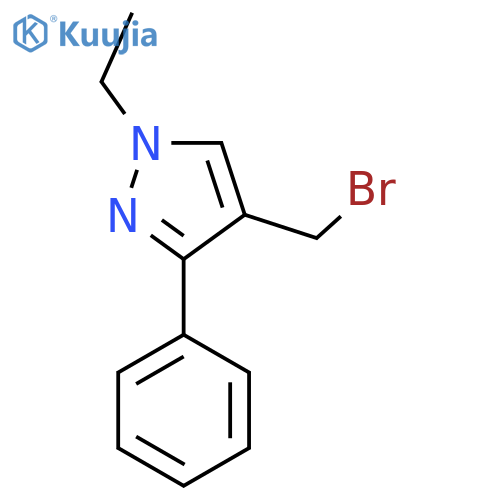

2090960-12-4 structure

商品名:4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole

CAS番号:2090960-12-4

MF:C12H13BrN2

メガワット:265.149021863937

CID:5056487

4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole

- 4-(bromomethyl)-1-ethyl-3-phenylpyrazole

- 4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole

-

- インチ: 1S/C12H13BrN2/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

- InChIKey: ZUFOYYBLCAOAIX-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CN(CC)N=C1C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 192

- トポロジー分子極性表面積: 17.8

- 疎水性パラメータ計算基準値(XlogP): 2.8

4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-2008-2.5g |

4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |

2090960-12-4 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 | |

| Life Chemicals | F2198-2008-5g |

4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |

2090960-12-4 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| Life Chemicals | F2198-2008-0.25g |

4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |

2090960-12-4 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| TRC | B243951-1g |

4-(bromomethyl)-1-ethyl-3-phenyl-1h-pyrazole |

2090960-12-4 | 1g |

$ 570.00 | 2022-06-07 | ||

| Life Chemicals | F2198-2008-1g |

4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |

2090960-12-4 | 95%+ | 1g |

$580.0 | 2023-09-06 | |

| Life Chemicals | F2198-2008-0.5g |

4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |

2090960-12-4 | 95%+ | 0.5g |

$551.0 | 2023-09-06 | |

| Life Chemicals | F2198-2008-10g |

4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole |

2090960-12-4 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| TRC | B243951-100mg |

4-(bromomethyl)-1-ethyl-3-phenyl-1h-pyrazole |

2090960-12-4 | 100mg |

$ 95.00 | 2022-06-07 | ||

| TRC | B243951-500mg |

4-(bromomethyl)-1-ethyl-3-phenyl-1h-pyrazole |

2090960-12-4 | 500mg |

$ 365.00 | 2022-06-07 |

4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

2090960-12-4 (4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量